molecular formula C15H18O4 B11856887 Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B11856887
M. Wt: 262.30 g/mol
InChI Key: BWMCERRKIOPBNF-UHFFFAOYSA-N
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Description

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a methoxyphenyl group, a cyclohexanone ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ketone group in the cyclohexanone ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-4-oxocyclohexanecarboxylate.

    Reduction: Formation of 1-(2-Methoxyphenyl)-4-hydroxycyclohexanecarboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the cyclohexanone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(2-Hydroxyphenyl)-4-oxocyclohexanecarboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 1-(2-Methoxyphenyl)-4-hydroxycyclohexanecarboxylate: Similar structure but with a hydroxyl group on the cyclohexanone ring.

Uniqueness

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is unique due to the presence of both a methoxyphenyl group and a cyclohexanone ring, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : Contains a methoxy group, a cyclohexanecarboxylate moiety, and an oxo group.
  • Molecular Formula : C13_{13}H14_{14}O3_{3}
  • Molecular Weight : 222.25 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related class of compounds demonstrated antiproliferative effects against various human cancer cell lines, including melanoma (A375, G-361), breast (MCF7), endometrial (HeLa), lung (A549), and prostate (DU145) cancers. The observed IC50_{50} values ranged from approximately 1.4 μM to 20 μM, indicating varying degrees of potency across different cell types .

Cell LineIC50_{50} (μM)
A3759.9 ± 0.1
G-3611.4 ± 0.4
MCF710.7 ± 0.1
HeLa12.3 ± 1.8
A54920.0 ± 2.0
DU14515.1 ± 4.8

Neuroprotective Effects

In addition to its anticancer potential, this compound may also exhibit neuroprotective properties. Similar compounds have been shown to protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases . The neuroprotective mechanisms often involve modulation of acetylcholinesterase activity or antioxidant pathways.

Case Studies and Research Findings

Case Study: Antiproliferative Activity Assessment

A study assessed the antiproliferative activity of related compounds in vitro against a panel of cancer cell lines. The results indicated that while some compounds showed comparable potency to established chemotherapeutics like etoposide, others displayed significantly lower efficacy depending on the cancer type .

Pharmacokinetics

Pharmacokinetic studies on similar compounds revealed favorable profiles with rapid absorption and significant half-lives in circulation, suggesting that this compound could be a viable candidate for further development .

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

methyl 1-(2-methoxyphenyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H18O4/c1-18-13-6-4-3-5-12(13)15(14(17)19-2)9-7-11(16)8-10-15/h3-6H,7-10H2,1-2H3

InChI Key

BWMCERRKIOPBNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CCC(=O)CC2)C(=O)OC

Origin of Product

United States

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